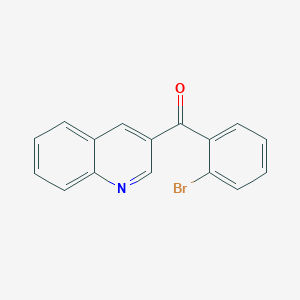

3-(2-Bromobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQQSMFUSYNNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations Involving 3 2 Bromobenzoyl Quinoline

Mechanistic Elucidation of Synthetic Pathways

The formation of the quinoline (B57606) core and the introduction of the 2-bromobenzoyl group involve a series of well-defined steps, often facilitated by catalysts.

The synthesis of quinoline derivatives, in general, can proceed through various stepwise mechanisms. Formal [4+2] cycloadditions have been proposed, where intermediates such as N-aryliminium ions are trapped by nucleophiles. acs.org For instance, the reaction might involve the generation of an oxocarbenium ion intermediate which then undergoes intramolecular cyclization to form the quinoline ring. acs.org

In related syntheses, the construction of the quinoline scaffold can be achieved through methods like the Vilsmeier-Haack reaction, which involves the cyclization of α-oxoketene-N,S-anilinoacetals. acs.org Another approach involves the Wittig reaction to form a key intermediate, which then undergoes reduction, cyclization, and dehydration in a one-pot process to yield the quinoline core. rsc.org The Doebner reaction, using substituted anilines and aldehydes in an acidic medium, also provides a pathway to quinoline derivatives, sometimes leading to the formation of unexpected by-products. mdpi.com

The synthesis of related fused quinoline systems, such as pyrimidine-fused quinolines, has been achieved through a one-pot strategy involving the formation of both C-C and C-N bonds from 6-aminouracils and 2-bromobenzaldehydes. acs.org This domino reaction highlights the efficiency of sequential, multi-step transformations in a single reaction vessel.

Catalysts play a pivotal role in directing the synthesis of quinoline derivatives, enhancing reaction rates, and influencing regioselectivity. Palladium-based catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds, which are fundamental to building the quinoline framework and introducing substituents. nih.govnih.gov For example, palladium-catalyzed coupling of ethyl N-(2-ethynyl)malonanilide with aryl halides, followed by intramolecular cyclization, affords 3,4-disubstituted quinolin-2(1H)-ones. nih.gov Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key step in the synthesis of various quinoline derivatives. nih.gov

Copper catalysts also feature prominently, particularly in Ullman-type domino reactions for the synthesis of fused quinolines. nih.gov For instance, copper(II) chloride has been effectively used without a ligand in the synthesis of pyrimidine-fused quinolines. acs.org Rhodium catalysts have been employed for the synthesis of functionalized quinolines from hydrazones and alkynes. nih.gov In some cases, the quinoline substrate itself can act as a ligand, facilitating palladium-catalyzed C-H functionalization reactions. nih.gov

The choice of catalyst can be crucial for the success of a reaction. For instance, in the synthesis of benzo[h]quinolines, a base such as triethylamine (B128534) is used to promote the cyclization step. mdpi.com

Reactivity of the Bromine Atom at the Ortho Position of the Benzoyl Group

The bromine atom on the benzoyl ring of 3-(2-Bromobenzoyl)quinoline is a key functional group that enables a variety of subsequent chemical transformations.

The carbon atom attached to the bromine in the 2-bromobenzoyl group is electrophilic due to the electron-withdrawing nature of the bromine atom. libretexts.org This makes it susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution reactions. In these reactions, a nucleophile replaces the bromide leaving group. libretexts.org The efficiency of such substitutions can be influenced by the nature of the nucleophile and the reaction conditions.

The ortho-bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com In these reactions, the C-Br bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with an organoboron compound (in the case of Suzuki coupling). This methodology is a powerful tool for introducing a wide range of aryl or vinyl substituents at the ortho position of the benzoyl group, leading to the synthesis of complex, polycyclic aromatic structures. The versatility of Suzuki-Miyaura and other cross-coupling reactions allows for the construction of biaryl and heterobiaryl derivatives. mdpi.com

Chemical Transformations of the Benzoyl Moiety

The benzoyl group itself can undergo various chemical transformations, further expanding the synthetic utility of this compound. The carbonyl group of the benzoyl moiety can react with various reagents. For example, it can undergo condensation reactions with hydrazines to form hydrazones. researchgate.net These hydrazones can then be used in subsequent cyclization reactions to form fused heterocyclic systems.

Furthermore, the entire benzoyl group can be involved in cyclization reactions. For instance, TBTH/AIBN-mediated radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinoline derivatives leads to the formation of benzothiopyrano-fused quinolines. acs.orgrsc.org This type of transformation highlights the ability of the 2-bromobenzoyl group to participate in intramolecular reactions, leading to the construction of complex, multi-ring systems.

Modifications and Derivatizations of the Ketone Functionality

The ketone group in this compound is a key site for various chemical modifications and derivatizations. These reactions are fundamental for introducing new functional groups and for constructing more elaborate molecular architectures.

One common transformation is the derivatization of the carbonyl carbon. For instance, the ketone can react with nucleophiles like hydrazines. The terminal hydrazinyl nitrogen, being a strong nucleophile, directly attacks the carbonyl carbon, leading to dehydration and the formation of a C=N bond to yield a hydrazone. nih.gov This type of reaction is a standard method for creating derivatives of aldehydes and ketones. nih.gov

Furthermore, the ketone functionality can be a precursor for creating fused ring systems. For example, in the synthesis of certain quinoline derivatives, the ketone can undergo reactions that lead to the formation of new heterocyclic rings attached to the quinoline scaffold.

The reactivity of the ketone is also influenced by the electronic properties of the substituents on the quinoline and benzoyl rings. These substituents can affect the electrophilicity of the carbonyl carbon, thereby influencing the rate and outcome of nucleophilic addition reactions.

The following table summarizes some examples of derivatization of the ketone functionality.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Aldehydes and Ketones | 2-Hydrazinoquinoline (HQ) | Hydrazone derivative | Nucleophilic addition-dehydration | nih.gov |

Intramolecular and Intermolecular Cyclization Reactions

The presence of the bromo group on the benzoyl moiety and the quinoline nitrogen provides opportunities for various intramolecular and intermolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.

A notable application of this compound derivatives is in the synthesis of benzothiopyrano[2,3-b]quinolines. Specifically, 3-(2-bromobenzoyl)-2-methylthioquinoline derivatives can undergo radical cyclization. nih.govacs.orgnih.gov This reaction is typically mediated by tributyltin hydride (TBTH) and initiated by azobisisobutyronitrile (AIBN). nih.govacs.orgnih.gov The process involves heating the reactants in a solvent like toluene, which promotes the formation of the tetracyclic benzothiopyranoquinoline system. nih.govrsc.org This method is valued for its high regioselectivity. nih.govrsc.org

The mechanism likely involves the generation of an aryl radical from the bromo-substituted ring, which then attacks the quinoline system to form the new fused ring. This radical translocation process is an efficient way to construct complex polycyclic aromatic compounds. acs.orgnih.gov

The table below details the synthesis of benzothiopyrano[2,3-b]quinolines.

| Starting Material | Reagents | Product | Reaction Conditions | Reference |

| 3-(2-Bromobenzoyl)-2-methylthioquinoline derivatives | TBTH, AIBN | Benzothiopyrano[2,3-b]quinolines | Toluene, 8–10 h, N₂ atmosphere | nih.govacs.orgnih.govrsc.org |

Annulation reactions involving derivatives of this compound are a powerful strategy for constructing polycyclic systems. These reactions involve the formation of a new ring onto the existing quinoline framework.

For instance, a pseudo-three-component annulation has been reported for the synthesis of polysubstituted 5H-chromeno[2,3-b]pyridines. researchgate.net While not directly starting from this compound itself, this reaction, involving sequential intermolecular nucleophilic addition, Michael cyclization, intramolecular epoxidation, ring opening, and aromatization, highlights the potential for complex annulations within this class of compounds. researchgate.net

Another relevant strategy is the formal [4+2] annulation of anthranils with enaminones for the synthesis of 3-acylquinolines, which demonstrates a metal-free approach to quinoline synthesis. mdpi.com This protocol is noted for its operational simplicity and high yields. mdpi.com

Palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aromatic isocyanides provides another route to continuously substituted quinolines. rsc.org This cascade reaction tolerates various functional groups on the aryl halides. rsc.org

The following table provides examples of annulation reactions.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Pseudo-three-component annulation | Substituted 2-amino-4H-chromen-4-ones, aromatic aldehydes | DBU | Polysubstituted 5H-chromeno[2,3-b]pyridines | researchgate.net |

| Formal [4+2] annulation | Anthranils, enaminones | Methanesulfonic acid (MSA), NaI | 3-Acylquinolines | mdpi.com |

| Palladium-catalyzed 6-endo cyclization | o-Alkenyl aromatic isocyanides, aryl halides | Palladium catalyst | Continuously substituted quinolines | rsc.org |

Cascade and Domino Reaction Sequences

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, often leading to a significant increase in molecular complexity. Derivatives of this compound are suitable substrates for such reaction sequences.

For example, copper-catalyzed domino reactions have been developed for the synthesis of pyrimidine-fused quinolines. acs.orgfigshare.comresearchgate.net These one-pot procedures involve the reaction of 6-aminouracils with 2-bromobenzaldehydes or 2-bromobenzyl bromide derivatives, leading to the formation of both C-C and C-N bonds. acs.orgresearchgate.netnih.gov These reactions can be carried out using a copper(II) chloride catalyst without the need for a ligand, and can be promoted by microwave heating or conventional reflux conditions. acs.orgfigshare.comresearchgate.net

Another example is the domino nitro reduction-Friedländer heterocyclization for the preparation of quinolines. mdpi.com This sequence involves the reduction of a nitro group followed by an intramolecular condensation to form the quinoline ring system. mdpi.com

Palladium-catalyzed cascade reactions have also been employed. For instance, the cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids proceeds via intramolecular cyclization followed by transmetallation. preprints.org This reaction sequence generates substituted 1,2-dihydroisoquinolines. preprints.org

The table below summarizes various cascade and domino reactions.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |

| Copper-catalyzed domino reaction | 6-Aminouracils, 2-bromobenzaldehydes/2-bromobenzyl bromides | CuCl₂, K₂CO₃ | Pyrimidine-fused quinolines | acs.orgfigshare.comresearchgate.netnih.gov |

| Domino nitro reduction-Friedländer heterocyclization | 2-Nitrobenzaldehyde, active methylene (B1212753) compounds | Fe, AcOH | Quinolines | mdpi.com |

| Palladium-catalyzed cascade cyclization-coupling | Trisubstituted allenamides with bromoaryl moiety, arylboronic acids | Palladium catalyst | Substituted 1,2-dihydroisoquinolines | preprints.org |

Spectroscopic and Advanced Analytical Characterization Methodologies

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical method that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgnih.gov By diffracting a beam of X-rays, a crystal produces a unique pattern from which the electron density can be mapped, revealing the spatial arrangement of atoms, bond lengths, and bond angles. libretexts.orgpages.dev This technique is indispensable for determining the absolute stereochemistry and preferred conformation of molecules in the solid state.

For quinoline (B57606) derivatives, X-ray crystallography confirms the planarity of the fused ring system and describes the orientation of substituents. In the case of 3-(2-Bromobenzoyl)quinoline, this analysis would reveal the dihedral angle between the quinoline and the 2-bromophenyl rings, which is crucial for understanding steric and electronic effects within the molecule.

While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related structures, such as N-(2-Bromobenzyl)cinchoninium bromide, provides insight into the type of data obtained. iucr.org For such compounds, crystallographic analysis determines the unit cell dimensions and the space group, which define the crystal's symmetry and the arrangement of molecules within the lattice. nih.govsemanticscholar.org

Table 1: Representative Crystallographic Data for a Substituted Quinoline Derivative This table presents example data from a related quinoline derivative, N-(2-Bromobenzyl)cinchoninium bromide, to illustrate the parameters obtained from an X-ray crystallography study.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P 2₁ 2₁ 2₁ | iucr.org |

| a (Å) | 7.2313 | iucr.org |

| b (Å) | 16.2545 | iucr.org |

| c (Å) | 20.2466 | iucr.org |

| Volume (ų) | 2379.81 | iucr.org |

| Z (Molecules/unit cell) | 4 | iucr.org |

This data allows for the precise calculation of intermolecular and intramolecular distances and can reveal non-covalent interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal structure. semanticscholar.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for assessing purity.

HPLC is a preferred method for the purity analysis of non-volatile and thermally sensitive organic compounds. The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed.

In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The compound is dissolved in a suitable solvent, injected into the system, and separation occurs as the mobile phase is pumped through the column under high pressure. A UV detector is commonly used for detection, as the quinoline and benzoyl moieties contain strong chromophores that absorb UV light. The purity is determined by the relative area of the peak corresponding to the compound in the resulting chromatogram.

Table 2: Typical HPLC Parameters for Analysis of Aromatic Ketones

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Retention Time (Rt) | Specific to the compound and exact conditions |

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. drawellanalytical.com It is particularly useful for assessing the purity of volatile substances. drawellanalytical.com The applicability of GC to this compound depends on its thermal stability and volatility. Given its relatively high molecular weight, a high-temperature method would be required.

The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a heated column containing the stationary phase. nih.gov Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. While GC can be used for purity assessment, the high temperatures required might pose a risk of thermal degradation for complex molecules. drawellanalytical.com The NIST Chemistry WebBook lists GC data for the simpler parent compound, 3-bromoquinoline. nist.gov

Table 3: General Gas Chromatography (GC) Parameters

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250-300 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized molecule. nih.gov For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₆H₁₀BrNO.

The experimental values, obtained using a CHN analyzer, are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages provides strong evidence for the compound's identity and purity. semanticscholar.org

Table 4: Elemental Analysis Data for this compound (C₁₆H₁₀BrNO)

| Element | Molecular Formula | Theoretical % | Experimental % |

| Carbon (C) | C₁₆ | 61.56% | Expected: 61.56 ± 0.4 |

| Hydrogen (H) | H₁₀ | 3.23% | Expected: 3.23 ± 0.4 |

| Nitrogen (N) | N | 4.49% | Expected: 4.49 ± 0.4 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of quinoline (B57606) derivatives. researchgate.netnih.gov By employing functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), researchers can accurately model the ground-state geometry and electronic distribution of 3-(2-Bromobenzoyl)quinoline. researchgate.nethelsinki.fi These calculations are fundamental for understanding the molecule's kinetic stability, chemical reactivity, and the nature of its chemical bonds. researchgate.net The insights gained from DFT can explain the interactions between electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will behave in chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is critical for analyzing the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) corresponds to the ability to accept electrons. semanticscholar.org

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant descriptor of chemical reactivity and stability. wuxiapptec.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net This charge transfer interaction is fundamental to the molecule's potential bioactivity. scirp.org For quinoline derivatives, DFT calculations are routinely used to determine these values, providing a quantitative measure of their reactivity. helsinki.fisemanticscholar.org In reactions, the interaction between the HOMO of one reactant and the LUMO of another governs the formation of new bonds. wuxiapptec.com

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Quinoline-3-carbonitrile Derivative (QD4) | - | - | 3.40 | researchgate.net |

| Benzothiazine Sulfonamide Derivative | -6.94 | -2.73 | 4.21 | semanticscholar.org |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is calculated using DFT and is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different potential values: red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. semanticscholar.org

For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, identifying them as nucleophilic centers. Conversely, positive potential regions would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, highlighting them as electrophilic sites. This detailed charge landscape is crucial for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational flexibility and preferred shapes in different environments, such as in solution or when interacting with a biological target like an enzyme or receptor. mdpi.comsmolecule.com

These simulations, often employing force fields like AMBER or GROMOS, can track the molecule's trajectory, providing insights into its dynamic behavior. mdpi.com Key metrics analyzed include the root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF), which highlights flexible regions within the molecule. mdpi.com Such studies are particularly important in drug discovery for assessing the stability of a compound within a protein's binding pocket and understanding the specific interactions that stabilize the complex. nih.govnih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and characterizing the high-energy transition states that connect them. This modeling helps to elucidate reaction mechanisms and predict the feasibility and outcomes of a reaction.

A relevant study reports the successful synthesis of benzothiopyrano-fused quinolines through a radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinoline derivatives. nih.govacs.org Theoretical modeling of this pathway would involve locating the transition state for the key cyclization step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can understand the kinetics of the reaction and explore how different substituents or reaction conditions might influence the reaction rate and yield. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors and Reactivity Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. undip.ac.id These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds. insilico.eu

For a compound like this compound, a QSAR model would utilize a range of descriptors. nih.gov These can include electronic parameters from DFT calculations (e.g., E_HOMO, E_LUMO, dipole moment), physicochemical properties (e.g., logP, molecular weight), and topological indices that describe the molecule's size and shape. nih.gov By developing a robust QSAR model, researchers can screen virtual libraries of related compounds to identify candidates with potentially enhanced activity, thereby streamlining the drug discovery process. insilico.eu

| Descriptor Class | Descriptor Name | Description | Reference |

|---|---|---|---|

| Electronic | E_HOMO | Energy of the Highest Occupied Molecular Orbital | nih.gov |

| Electronic | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | nih.gov |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity | nih.gov |

| Physicochemical | LogP | Lipophilicity or octanol-water partition coefficient | nih.gov |

| Physicochemical | Molecular Weight | The mass of the molecule | nih.gov |

| Steric/Topological | Molecular Volume | The volume occupied by the molecule | nih.gov |

| Steric/Topological | Ovality | A measure of the molecule's deviation from a spherical shape | nih.gov |

| Structural | Hydrogen Bond Acceptors (HBA) | Number of atoms that can accept a hydrogen bond | nih.gov |

| Structural | Hydrogen Bond Donors (HBD) | Number of atoms that can donate a hydrogen bond | nih.gov |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties. Calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies allows for direct comparison with experimental data, serving as a powerful tool for structure confirmation. helsinki.fi

The calculated vibrational frequencies from DFT can be correlated with the peaks observed in an experimental IR spectrum, helping to assign specific vibrational modes to functional groups within the this compound molecule. mdpi.comniscpr.res.in Similarly, predicted NMR chemical shifts can aid in the interpretation of complex experimental NMR spectra. caspre.cauni-koeln.de While no specific predicted spectra for this compound are available, the methodologies are well-established for related quinoline structures, demonstrating good agreement between calculated and observed values. helsinki.finiscpr.res.in

Role in Advanced Organic Synthesis and Materials Chemistry Research

3-(2-Bromobenzoyl)quinoline as a Precursor for Complex Molecular Architectures

The strategic placement of reactive sites within this compound allows for its elaboration into intricate molecular frameworks, including fused polycyclic heterocycles and diverse chemical libraries.

The presence of the 2-bromobenzoyl moiety in conjunction with the quinoline (B57606) nucleus provides a strategic platform for intramolecular cyclization reactions, leading to the formation of fused polycyclic heterocyclic systems. A notable example is the tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) mediated radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinolines, which yields benzothiopyrano-fused quinolines. acs.orgnih.gov This transformation proceeds through a radical translocation mechanism, highlighting the utility of the bromo-substituent in facilitating complex ring-forming cascades. acs.orgnih.gov

Furthermore, the versatility of the quinoline scaffold, often derived from precursors like this compound, extends to the synthesis of a wide array of other fused systems. For instance, various synthetic strategies have been developed to access chromeno[2,3-b]quinolines and other complex heterocyclic structures. researchgate.net These methods often involve multi-component reactions or catalyzed cyclizations, demonstrating the broad applicability of quinoline derivatives in constructing diverse polycyclic architectures. researchgate.netresearchgate.net The development of such synthetic routes is crucial for accessing novel chemical space and discovering molecules with unique properties. mdpi.comnih.gov

| Precursor Type | Reagents/Conditions | Fused Heterocycle Product | Reference |

| 3-(2-bromobenzoyl)-2-methylthioquinolines | TBTH/AIBN | Benzothiopyrano-fused quinolines | acs.orgnih.gov |

| 2-Aminochromenones, benzaldehydes, cyclohexane-1,3-dione | ZnCl₂ | Chromeno[2,3-b]quinoline derivatives | researchgate.net |

| 3-Formylchromone, anilines | TMSCl | 7H-Chromeno[3,2-c]quinolin-7-ones | researchgate.net |

The this compound scaffold is an excellent starting point for generating diverse chemical libraries. The reactive bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the introduction of a wide range of substituents at this position. This capability enables the systematic modification of the molecule's structure to explore structure-activity relationships. acs.org

The quinoline core itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov By modifying the substituents on the quinoline and benzoyl rings of this compound, chemists can generate libraries of analogs with diverse electronic and steric properties. thieme-connect.comresearchgate.net This approach is valuable for discovering new drug candidates and functional materials. For example, the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been achieved through efficient one-pot, three-component reactions, showcasing a method for rapid library generation. thieme-connect.com

Exploration of Novel Chemical Probes and Ligands (Focus on Structural Features and Binding Motifs)

The structural characteristics of this compound and its derivatives make them promising candidates for the development of novel chemical probes and ligands. The quinoline ring system is a known pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov The benzoyl moiety can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. nih.gov

The introduction of a bromine atom provides a handle for further functionalization, including the attachment of reporter groups or the synthesis of radiolabeled ligands for imaging applications. nih.govnih.gov For instance, radiobrominated benzimidazole-quinoline derivatives have been developed as imaging probes for the platelet-derived growth factor receptor beta (PDGFRβ), a target in cancer therapy. nih.govnih.gov The design of these probes often involves modifying the quinoline core, sometimes through conjugation with a bromobenzoyl group, to achieve high affinity and selectivity for the target receptor. nih.govnih.gov The ability to systematically modify the structure allows for the fine-tuning of binding affinity and specificity. nih.govnih.gov

Potential in Opto-Electronic and Material Science Applications (Based on Quinoline Core Properties)

The quinoline core is known for its favorable electronic and photophysical properties, making it a valuable component in the design of materials for opto-electronic applications. researchgate.netontosight.ai Quinoline-based materials have been investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent sensors. bohrium.comtandfonline.comnih.gov These applications stem from the high electron mobility, photoluminescent efficiency, and stability of the quinoline ring system. tandfonline.com

Derivatives of this compound can be envisioned as components of such materials. The benzoyl group can influence the electronic properties of the quinoline core through conjugation, potentially tuning the absorption and emission characteristics of the molecule. scielo.brrsc.org The bromine atom allows for the incorporation of these quinoline units into larger polymeric or supramolecular structures through cross-coupling reactions, a common strategy in the development of new organic electronic materials. bohrium.com The inherent fluorescence of many quinoline derivatives further supports their potential use in developing novel sensors and imaging agents. scielo.brresearchgate.net

| Quinoline Derivative Class | Absorption Max (nm) | Emission Max (nm) | Application Area | Reference |

| General Quinoline Derivatives | ~280, ~350 | ~400 | General Fluorescence | scielo.br |

| Quinoline-based Chemosensors | Varies with analyte | ~495 - 512 | Chemical Sensing | researchgate.net |

| Bis-quinolin-3-yl-chalcones | 215 - 290 | Varies (some quenching) | Photophysical Studies | rsc.org |

Design of Structure-Constrained Systems for Mechanistic Chemical Biology Studies

The rigid framework of the quinoline ring system, combined with the conformational influence of the benzoyl group, makes this compound a useful template for designing structure-constrained systems. These constrained molecules can be employed in mechanistic chemical biology studies to probe the specific conformations required for binding to a biological target or for eliciting a particular biological response.

By strategically introducing functional groups and creating cyclic or bridged structures derived from this compound, researchers can lock the molecule into specific spatial arrangements. This approach helps to elucidate the bioactive conformation of a molecule and to understand the key interactions that govern its biological activity. The synthesis of such conformationally restricted analogs is a powerful tool for dissecting complex biological processes at the molecular level.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromobenzoyl)quinoline, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multi-step reactions. For example, oxidative coupling using Dess-Martin periodinane or other oxidizing agents can introduce the bromobenzoyl group to the quinoline core . Key steps include:

- Intermediate formation : Condensation of substituted aldehydes with quinoline precursors.

- Oxidation : Use of Dess-Martin periodinane or DMSO-based oxidants to achieve selective functionalization .

- Purification : Column chromatography (e.g., hexanes/EtOAc gradients) or recrystallization to isolate the product .

Q. Optimization strategies :

- Catalyst loading : Reducing Pd catalyst load to 2 mol% in cross-coupling reactions maintains yield (80%) while minimizing residual metal content (12 ppm Pd) .

- Temperature control : Reactions often require 60–80°C for optimal cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and confirms bromine integration .

- IR spectroscopy : Carbonyl (C=O) stretches near 1680–1700 cm⁻¹ validate benzoyl group attachment .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 522 for related derivatives) .

Q. How can researchers ensure purity during synthesis, and what are common contaminants?

- Purification methods :

- Column chromatography with silica gel (hexanes/EtOAc) .

- Recrystallization using ethanol or dichloromethane .

- Common contaminants :

- Unreacted starting materials (e.g., bromobenzaldehyde residues).

- Palladium traces from cross-coupling reactions (mitigated via Celite filtration and aqueous washes) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?

- Substituent effects :

- Bromine position : Meta-substitution (2-bromo) enhances electrophilic reactivity, enabling nucleophilic aromatic substitutions .

- Quinoline core modifications : Adding electron-withdrawing groups (e.g., -NO₂) increases binding affinity to enzymes like kinases .

- Case study : Derivatives with 4-chlorobenzenesulfonyl groups show improved solubility and receptor interaction (IC₅₀ < 1 µM in kinase assays) .

Q. What experimental approaches resolve contradictions in reported biological activities of quinoline derivatives?

- Dose-response assays : Quantify EC₅₀/IC₅₀ values to compare potency across studies .

- Structural analogs : Synthesize and test derivatives with systematic substituent variations to isolate activity drivers .

- Computational modeling : Molecular docking predicts binding modes to receptors (e.g., EGFR or COX-2), clarifying mechanistic discrepancies .

Q. How can reaction scalability be balanced with environmental sustainability for this compound synthesis?

- Green chemistry strategies :

- Aqueous media : Suzuki-Miyaura couplings in water with saponin surfactants reduce organic solvent use .

- Catalyst recycling : Pd recovery via biphasic systems minimizes waste .

- Case study : Aqueous cross-coupling achieves 83% yield with 5 mol% Pd, scalable to 20 mmol batches .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Enzyme inhibition : The compound’s planar structure facilitates π-π stacking with kinase ATP-binding pockets, disrupting phosphorylation .

- Receptor antagonism : Bromine’s electronegativity enhances halogen bonding with GPCRs (e.g., serotonin receptors) .

- Quantitative data : Kinetic assays show time-dependent inhibition (Kᵢ = 0.8 µM) for related quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.